molecular formula C19H20BrN3OS B2723493 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847390-20-9

1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2723493
CAS No.: 847390-20-9
M. Wt: 418.35
InChI Key: PMRMVSFCNVDTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a thiourea linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative, 5-methoxy-2-methyl-1H-indole, can be synthesized through Fischer indole synthesis or other suitable methods.

    Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Thiourea Formation: The alkylated indole is reacted with 4-bromophenyl isothiocyanate under suitable conditions to form the desired thiourea compound.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-(4-Bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The bromophenyl and indole moieties may facilitate binding to proteins or enzymes, while the thiourea group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
  • 1-(4-Fluorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
  • 1-(4-Methylphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

Comparison:

  • Uniqueness: The presence of the bromine atom in 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea can influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can lead to distinct interactions with biological targets and different chemical reactivity.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS/c1-12-16(17-11-15(24-2)7-8-18(17)22-12)9-10-21-19(25)23-14-5-3-13(20)4-6-14/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRMVSFCNVDTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.